2-Chloro-4-(cyclopropylmethoxy)pyrimidine

Descripción general

Descripción

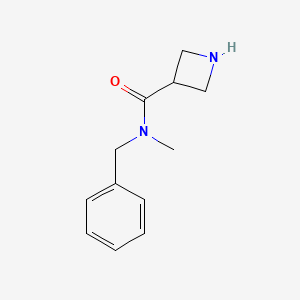

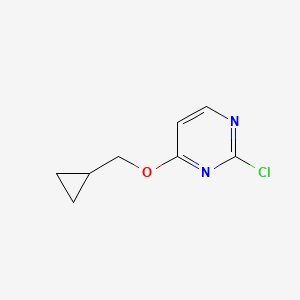

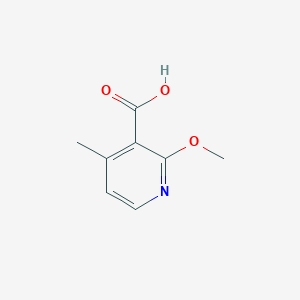

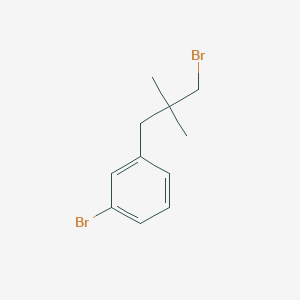

2-Chloro-4-(cyclopropylmethoxy)pyrimidine (CCMP) is a chemical compound of the pyrimidine family . It is characterized by the presence of a cyclopropylmethoxy group.

Synthesis Analysis

Pyrimidines, including 2-Chloro-4-(cyclopropylmethoxy)pyrimidine, can be synthesized through various methods . One common approach involves the use of organolithium reagents . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine is C8H9ClN2O . It contains a total of 24 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring(s), 1 six-membered ring(s), 1 primary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The reaction of 2-chloro pyrimidines with organosilanes in the presence of CuCl and TBAF has been reported to yield desired products in good to excellent yields .Aplicaciones Científicas De Investigación

Regioselective Synthesis of Pyrimidine Derivatives

2-Chloro-4-(cyclopropylmethoxy)pyrimidine: serves as a starting material for the regioselective synthesis of new pyrimidine derivatives. Utilizing organolithium reagents, researchers can introduce various substituents into the pyrimidine ring, particularly at the C-4 position . This regioselectivity is crucial for the development of compounds with specific biological activities.

Palladium-Catalyzed Hiyama Cross-Couplings

This compound is used in palladium-catalyzed Hiyama cross-coupling reactions with organosilanes . The process allows for the efficient synthesis of C2-aryl pyrimidine derivatives, which are valuable in the creation of pharmaceuticals and natural products due to their stability and low toxicity.

Anti-Inflammatory Applications

Pyrimidine derivatives, including those derived from 2-Chloro-4-(cyclopropylmethoxy)pyrimidine , exhibit anti-inflammatory properties . They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha.

Synthesis of Fluorescent Dyes

The compound is used in the synthesis of novel fluorescent dyes, such as bis(2-(pyrimidin-2-yl)ethoxy)alkanes . These dyes have applications in biosensors for protein assays, providing a method for detecting and quantifying proteins in various samples.

Development of Antimicrobial Agents

Due to the presence of the pyrimidine moiety, derivatives of 2-Chloro-4-(cyclopropylmethoxy)pyrimidine can be developed into potent antimicrobial agents . Their structural diversity allows for the targeting of a broad spectrum of microbial pathogens.

Structure-Activity Relationship (SAR) Studies

2-Chloro-4-(cyclopropylmethoxy)pyrimidine: derivatives are used in SAR studies to understand the relationship between chemical structure and biological activity . These studies are fundamental in the design of new drugs with enhanced efficacy and reduced toxicity.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUPMUOLFQEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(cyclopropylmethoxy)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1,2,4]Triazol-1-yl-pyrazine-2-carboxylic acid](/img/structure/B1466989.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1467000.png)

![1-[(1-Hydroxycyclopentyl)methyl]-3-methylazetidin-3-ol](/img/structure/B1467009.png)